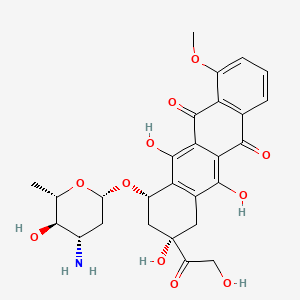

4'-Epidoxorubicin (hydrochloride)

Description

Historical Context of Anthracycline Development in Scientific Research

The journey of anthracyclines in cancer therapy began in the 1960s with the isolation of the first compounds, daunorubicin (B1662515) and doxorubicin (B1662922), from the bacterium Streptomyces peucetius. researchgate.netwikipedia.orgnih.gov This discovery marked a pivotal moment in oncology, as these agents demonstrated potent antitumor activity against a wide range of cancers, including leukemias, lymphomas, and various solid tumors. researchgate.netwikipedia.orgnih.gov The initial success of these natural products spurred extensive research efforts to synthesize new analogues with improved therapeutic profiles. nih.gov The primary goals of these synthetic endeavors were to broaden the spectrum of antitumor activity, overcome mechanisms of drug resistance, and, most critically, reduce the dose-limiting cardiotoxicity that became a significant concern with early anthracyclines. nih.govmdpi.com This led to the development of thousands of analogues, among which 4'-epidoxorubicin emerged as a clinically important compound. wikipedia.org

Comparative Overview of 4'-Epidoxorubicin Hydrochloride within the Anthracycline Class

4'-Epidoxorubicin hydrochloride, also known as epirubicin (B1671505), is structurally distinguished from its parent compound, doxorubicin, by the epimerization of the hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety from an axial to an equatorial position. nih.govdrugbank.com This seemingly minor stereochemical alteration has profound implications for the compound's pharmacological properties. nih.govwikipedia.org

While the fundamental mechanism of action remains similar to other anthracyclines, involving DNA intercalation and inhibition of topoisomerase II, the spatial reorientation of the 4'-hydroxyl group influences its interaction with cellular components and its metabolic fate. wikipedia.orgoatext.com This structural difference is thought to contribute to its faster elimination from the body and potentially reduced toxicity compared to doxorubicin. wikipedia.org Preclinical studies have indicated that while the antitumor activity of 4'-epidoxorubicin is often comparable to doxorubicin across several experimental tumor models, it exhibits superior activity in certain cancer types, such as Lewis lung carcinoma and human melanoma xenografts in athymic mice. nih.gov

A key differentiator highlighted in preclinical research is the metabolic pathway of 4'-epidoxorubicin. It undergoes glucuronidation, a metabolic route not observed with doxorubicin, which may contribute to its more rapid plasma clearance and a different toxicity profile. nih.gov

Table 1: Comparative Preclinical Activity of 4'-Epidoxorubicin vs. Doxorubicin in Experimental Tumor Models

| Experimental Tumor Model | Comparative Antitumor Activity | Reference |

| Leukemias L1210 & P388 | Similar to Doxorubicin | nih.gov |

| Sarcoma 180 (ascitic and solid) | Similar to Doxorubicin | nih.gov |

| C3H/HE Mammary Carcinoma | Similar to Doxorubicin | nih.gov |

| Lewis Lung Carcinoma | Greater than Doxorubicin | nih.gov |

| MS-2 Sarcoma Lung Metastasis | Greater than Doxorubicin | nih.gov |

| Human Melanoma in Athymic Mice | Greater than Doxorubicin | nih.gov |

Scientific Significance of 4'-Epidoxorubicin Hydrochloride in Preclinical Oncology Research

The scientific significance of 4'-epidoxorubicin hydrochloride in preclinical oncology research is multifaceted. It serves as a crucial tool for investigating the structure-activity relationships within the anthracycline class. By comparing its biological effects to those of doxorubicin, researchers can dissect the molecular determinants of both anticancer efficacy and toxicity.

Preclinical studies have consistently demonstrated that 4'-epidoxorubicin inhibits the synthesis of both DNA and RNA, crucial processes for cancer cell proliferation. medchemexpress.commedchemexpress.com Its mechanism of action involves intercalating between DNA base pairs and inhibiting the enzyme topoisomerase II, which is vital for maintaining the topological state of DNA during replication and transcription. wikipedia.orgoatext.comresearchgate.nettandfonline.com This inhibition leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and ultimately triggering cell death. wikipedia.org

Furthermore, preclinical models have been instrumental in exploring strategies to overcome resistance to 4'-epidoxorubicin. For instance, research has shown that combining it with autophagy inhibitors can enhance its anticancer effects in both sensitive and resistant triple-negative breast cancer cells. aacrjournals.org Other studies have investigated novel drug delivery systems, such as nanodiamonds, to improve the cellular retention of 4'-epidoxorubicin and effectively kill chemoresistant cancer stem cells. acs.org

The compound's activity has been evaluated in a wide array of experimental tumor models, including human tumor xenografts, providing a strong rationale for its clinical investigation in various malignancies. nih.govmedicines.org.uk Mathematical models, calibrated with preclinical pharmacokinetic and xenograft efficacy data, are also being developed to better predict clinical outcomes and optimize treatment schedules. asco.org

Table 2: Investigated Mechanisms and Research Areas in Preclinical Studies of 4'-Epidoxorubicin Hydrochloride

| Research Area | Key Findings in Preclinical Models | Reference(s) |

| Mechanism of Action | Intercalates with DNA, inhibits topoisomerase II, leading to DNA strand breaks and inhibition of DNA and RNA synthesis. | wikipedia.orgoatext.commedchemexpress.commedchemexpress.comresearchgate.nettandfonline.com |

| Cell Cycle Specificity | Exhibits activity in all phases of the cell cycle, with maximal cell killing in the S and G2 phases. | wikipedia.orgmedchemexpress.com |

| Resistance Mechanisms | Basal autophagy levels are increased in resistant cells, and inhibition of autophagy can restore sensitivity. | aacrjournals.org |

| Novel Drug Delivery | Nanodiamond-based delivery systems can overcome efflux by ABC transporters and enhance efficacy against chemoresistant cells. | acs.org |

| Combination Therapies | Combination with autophagy inhibitors like hydroxychloroquine (B89500) shows synergistic effects in reducing tumor growth. | aacrjournals.org |

| Predictive Modeling | Mathematical models based on preclinical data are being used to predict clinical efficacy and optimize dosing schedules. | asco.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H29NO11 |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17+,22-,27-/m0/s1 |

InChI Key |

AOJJSUZBOXZQNB-WPFMFTOPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of 4 Epidoxorubicin Hydrochloride

Synthetic Pathways for 4'-Epidoxorubicin Hydrochloride

The synthesis of 4'-Epidoxorubicin hydrochloride is primarily achieved through semisynthetic methods starting from more readily available natural anthracyclines. These approaches are often complex, requiring careful protection and deprotection strategies to achieve the desired stereochemistry at the 4'-position.

Semisynthetic Derivations from Doxorubicin (B1662922) and Daunorubicin (B1662515) Precursors

The conversion of doxorubicin or its precursor, daunorubicin, into 4'-Epidoxorubicin is a multi-step process that hinges on the inversion of the stereochemistry at the C4' hydroxyl group of the daunosamine (B1196630) sugar.

A common strategy involves the cleavage of the glycosidic bond in the parent anthracycline to separate the aglycone (daunomycinone or doxorubicinone) from the daunosamine sugar. The isolated daunosamine is then chemically modified to its 4'-epimer, acosamine (B1199459) (or a protected derivative thereof). This transformation typically involves an oxidation-reduction sequence at the 4'-position. The resulting 4'-epi-daunosamine derivative is then re-coupled to the aglycone via a glycosylation reaction to yield 4'-Epidoxorubicin.

The direct conversion of doxorubicin to 4'-Epidoxorubicin without cleaving the glycosidic bond is another approach, though it presents significant challenges in achieving stereoselective inversion at the 4'-position while preserving the rest of the molecule's sensitive functional groups.

Advanced Glycosylation Methodologies (e.g., Gold(I)-Mediated Glycosylation Chemistry)

Modern synthetic organic chemistry offers advanced glycosylation techniques that can be applied to the synthesis of complex molecules like 4'-Epidoxorubicin. Gold(I)-mediated glycosylation has emerged as a powerful tool for the formation of glycosidic bonds under mild conditions. This methodology often utilizes glycosyl donors with an ortho-alkynylbenzoate leaving group, which are activated by a catalytic amount of a gold(I) salt nih.govnih.govresearchgate.netnyu.edu.

The key advantages of gold(I)-catalyzed glycosylation include:

Catalytic nature: Only a small amount of the gold catalyst is required.

Mild reaction conditions: This method is often compatible with sensitive functional groups present in the aglycone and the sugar moiety.

High stereoselectivity: By carefully choosing the ligand on the gold catalyst and the reaction conditions, a high degree of control over the stereochemical outcome of the glycosylation can be achieved.

Design and Synthesis of Novel Analogs of 4'-Epidoxorubicin Hydrochloride

The development of novel analogs of 4'-Epidoxorubicin is driven by the goal of improving its therapeutic index, which includes enhancing its anticancer activity, reducing its cardiotoxicity, and overcoming multidrug resistance. Research efforts have focused on modifications of both the anthracycline core and the daunosamine sugar.

The synthesis of these analogs often follows similar semisynthetic routes as for 4'-Epidoxorubicin, where a modified sugar moiety is coupled to the aglycone, or the parent molecule is directly functionalized.

| Analog Type | Modification | Rationale |

| Daunosamine Modified | Replacement of the 3'-amino group with an amidino group | To overcome multidrug resistance researchgate.net. |

| Daunosamine Modified | Introduction of an oxazoline (B21484) ring | To increase anticancer activity and apoptosis induction. |

| 4'-Deoxy Analogs | Removal of the 4'-hydroxyl group | Potentially increased biological activity nih.gov. |

| 4'-Epi-iodo-4'-deoxy-daunorubicin | Replacement of the 4'-hydroxyl with iodine | To create a potential cancer radiotherapeutic agent nih.gov. |

| Saccharide-Modified | Attachment of other saccharide residues | To reduce toxicity, particularly cardiotoxicity ineosopen.org. |

Strategies for Rational Chemical Modification of the Anthracycline Core and Amino Sugar Moiety

The rational design of 4'-Epidoxorubicin analogs is guided by an understanding of its structure-activity relationships (SAR). The goal is to make targeted chemical modifications that enhance desired properties while minimizing undesirable ones.

Amino Sugar Moiety: The daunosamine sugar is a critical component for the biological activity of anthracyclines, and modifications to this part of the molecule can have profound effects.

The 3'-Amino Group: This group is crucial for DNA binding and biological activity. Modifications at this position, such as N-alkylation or the introduction of different functional groups, can influence the compound's basicity, steric profile, and ability to interact with DNA and topoisomerase II. Studies have shown that N,N-dimethylated anthracyclines can exhibit different activity profiles compared to their parent compounds nih.gov.

The 4'-Hydroxyl Group: The stereochemistry of this group distinguishes 4'-Epidoxorubicin from doxorubicin. The equatorial orientation in 4'-Epidoxorubicin is associated with reduced cardiotoxicity. Further modifications at this position, such as deoxygenation or the introduction of other substituents, are explored to fine-tune the drug's properties. For example, 4'-deoxy derivatives have shown slightly increased biological activity nih.gov.

Anthracycline Core: The tetracyclic aglycone also presents opportunities for modification, although these are often more synthetically challenging.

The C-13 and C-14 Positions: The side chain at C-9, which includes the C-13 ketone and the C-14 hydroxyl group (in the case of doxorubicin and its epimer), is a key site for metabolic transformations and can be modified to alter the drug's pharmacokinetic properties and activity.

The Aromatic Rings: Modifications to the aromatic rings of the anthracycline core, such as the introduction of different substituents, can influence the molecule's redox properties and its ability to intercalate into DNA.

The overarching strategy in the rational design of 4'-Epidoxorubicin analogs is to leverage a deep understanding of its mechanism of action and metabolic pathways to create new chemical entities with superior therapeutic profiles.

Molecular and Cellular Mechanisms of Action of 4 Epidoxorubicin Hydrochloride

Direct Interaction with Deoxyribonucleic Acid (DNA)

A principal mechanism by which 4'-epidoxorubicin hydrochloride exerts its cytotoxic effects is through its direct interaction with DNA. This interaction primarily occurs via intercalation, leading to significant structural and functional alterations of the DNA molecule.

The planar aromatic ring structure of 4'-epidoxorubicin allows it to insert itself between the stacked base pairs of the DNA double helix. researchgate.netresearchgate.net This process, known as intercalation, is a non-covalent interaction driven by van der Waals forces and hydrophobic interactions between the drug molecule and the DNA bases. e-century.us Spectroscopic studies have confirmed the formation of a drug-DNA complex, with a notable binding affinity. nih.gov Research indicates a preference for intercalation at sites rich in guanine-cytosine (GC) base pairs. researchgate.net The binding constant of epirubicin (B1671505) to salmon sperm DNA has been determined to be 3.8 × 105 M−1. researchgate.net

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding Constant (Kb) with Salmon Sperm DNA | 3.8 × 105 M−1 | Spectroscopic Analysis | researchgate.net |

The insertion of 4'-epidoxorubicin into the DNA helix causes significant local structural distortions. This includes an unwinding of the DNA helix to accommodate the intercalating molecule, leading to an increase in the length of the DNA strand. e-century.usnih.gov This physical distortion of the DNA topography interferes with the normal functions of DNA-dependent enzymes. The altered DNA structure impedes the processes of DNA replication and transcription, as the enzymes responsible for these functions are unable to effectively read the distorted template. nih.govnih.gov Consequently, the synthesis of both DNA and RNA is inhibited. cancerrxgene.org

Topoisomerase II Inhibition

Another critical aspect of the mechanism of action of 4'-epidoxorubicin hydrochloride is its interaction with topoisomerase II, an essential enzyme involved in managing the topological state of DNA during various cellular processes. cuni.cz

Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to resolve topological problems such as supercoiling and tangling. cuni.cz The enzyme then re-ligates the broken DNA strands. 4'-Epidoxorubicin hydrochloride acts as a topoisomerase II "poison" by trapping the enzyme in its intermediate stage, forming a stable ternary complex with DNA and topoisomerase II. mdpi.comwikipedia.org This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands. nih.gov It has been observed that at low concentrations, anthracyclines like epirubicin act as topoisomerase II poisons, while at higher concentrations, they can inhibit the enzyme's activity. nih.gov

| Concentration of Epirubicin | Effect on Topoisomerase II | Source |

|---|---|---|

| Low Concentration | Acts as a Topoisomerase II poison, stabilizing the cleavable complex. | nih.gov |

| High Concentration | Inhibits Topoisomerase II activity. | nih.gov |

The stabilization of the DNA-topoisomerase II cleavable complex leads to the accumulation of both single- and double-strand breaks in the DNA. cuni.czwikipedia.org These breaks are not readily repaired by the cell's DNA repair machinery due to the presence of the covalently bound topoisomerase II at the termini of the broken strands. The persistence of these DNA strand breaks is a potent trigger for the activation of DNA damage response pathways, which can ultimately lead to the initiation of programmed cell death, or apoptosis. nih.gov Studies have shown that epirubicin induces DNA damage in a concentration-dependent manner. researchgate.net For instance, treatment of primary osteoblasts with 0.1 µM and 1 µM of epirubicin for 24 hours resulted in a significant increase in DNA damage as measured by the comet assay. researchgate.net

Inhibition of Nucleic Acid and Protein Synthesis

The culmination of DNA intercalation and topoisomerase II inhibition by 4'-epidoxorubicin hydrochloride is the profound suppression of essential biosynthetic processes within the cancer cell. The structural damage to DNA and the functional impairment of enzymes crucial for replication and transcription lead to a direct inhibition of both DNA and RNA synthesis. nih.govcancerrxgene.org The disruption of transcription, in turn, prevents the synthesis of messenger RNA (mRNA), which is the template for protein synthesis. Consequently, the production of proteins essential for cell growth, proliferation, and survival is halted. researchgate.net This comprehensive shutdown of nucleic acid and protein synthesis ultimately leads to cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cancer cells that are heavily reliant on these processes. nih.gov The cytotoxic effects of epirubicin have been demonstrated in various cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cell type. researchgate.net

| Mechanism | Consequence | Ultimate Effect | Source |

|---|---|---|---|

| DNA Intercalation | Disruption of DNA helical structure | Inhibition of DNA replication and transcription | researchgate.netresearchgate.netnih.gov |

| Topoisomerase II Inhibition | Stabilization of the cleavable complex | Induction of DNA single- and double-strand breaks | nih.govcuni.czmdpi.com |

| Inhibition of DNA and RNA Synthesis | Reduced availability of templates for protein synthesis | Inhibition of Protein Synthesis | cancerrxgene.orgresearchgate.net |

Interference with DNA Replication Processes

4'-Epidoxorubicin hydrochloride disrupts DNA replication through several key mechanisms. A primary mode of action is its ability to intercalate into the DNA double helix. The planar ring of the molecule inserts itself between DNA base pairs, causing a distortion of the helical structure. This physical impediment obstructs the progression of DNA polymerase, an enzyme essential for DNA replication, thereby halting the synthesis of new DNA strands.

Furthermore, 4'-Epidoxorubicin hydrochloride is a potent inhibitor of topoisomerase II. This enzyme is crucial for managing the topological stress of DNA during replication by creating transient double-strand breaks to allow for the untangling of supercoiled DNA. 4'-Epidoxorubicin hydrochloride stabilizes the complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a form of severe DNA damage that triggers cell cycle arrest and apoptosis.

Suppression of RNA Transcription and Ribosomal Protein Synthesis

The intercalation of 4'-Epidoxorubicin hydrochloride into DNA also significantly hampers RNA transcription. By altering the DNA's conformation, it prevents RNA polymerase from effectively transcribing genes into messenger RNA (mRNA), which is a critical step in protein synthesis.

Inhibition of DNA Helicase Activity

4'-Epidoxorubicin hydrochloride also interferes with the activity of DNA helicases. These enzymes are vital for DNA replication and repair, as they unwind the double-stranded DNA to provide the single-stranded templates required for these processes. By inhibiting DNA helicase, 4'-Epidoxorubicin hydrochloride prevents the separation of DNA strands, thereby blocking replication fork progression and further contributing to the cessation of DNA synthesis. medchemexpress.com DNA helicase inhibitors can function through various means, such as binding to the active site, inducing conformational changes through allosteric site binding, or impeding the enzyme's ATPase activity, which is necessary for the energy-dependent unwinding of DNA. patsnap.com

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

A significant component of 4'-Epidoxorubicin hydrochloride's cytotoxicity is its ability to generate reactive oxygen species (ROS). The molecule can undergo redox cycling, a process in which it is reduced to a semiquinone radical by cellular enzymes like NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to produce superoxide (B77818) radicals. These superoxide radicals can be further converted to other ROS, such as hydrogen peroxide and hydroxyl radicals.

This surge in ROS levels induces a state of oxidative stress within the cell. The highly reactive nature of these species leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids. Oxidative damage to DNA can result in strand breaks and base modifications, further contributing to the genotoxic effects of the drug and triggering apoptotic pathways.

Modulation of Cell Signaling Pathways and Gene Expression

Inhibition of Forkhead box protein p3 (Foxp3) and Regulatory T Cell Activity

Recent research has identified 4'-Epidoxorubicin hydrochloride as an inhibitor of the Forkhead box protein p3 (Foxp3). Foxp3 is a key transcription factor for the development and immunosuppressive function of regulatory T cells (Tregs). Tregs often accumulate in the tumor microenvironment and suppress the body's natural anti-tumor immune response.

Studies have demonstrated that epirubicin can inhibit the interaction between Foxp3 and the p65 subunit of NF-κB. This inhibition has been shown to restore Foxp3-inhibited NF-κB activity in a concentration-dependent manner. mdpi.com By disrupting the function of Foxp3, 4'-Epidoxorubicin hydrochloride can inhibit the suppressive activity of Tregs. This, in turn, can enhance the proliferation and activity of effector T cells, such as CD8+ T cells, which are crucial for recognizing and eliminating cancer cells. This immunomodulatory effect represents an additional, indirect mechanism of its anti-tumor activity.

| Research Finding | Effect of 4'-Epidoxorubicin Hydrochloride | Reference |

| Foxp3 Inhibition | Restores Foxp3-inhibited NF-κB activity in a concentration-dependent manner. | mdpi.com |

| Treg Suppression | Inhibits the immunosuppressive activity of murine Tregs in vitro. | mdpi.com |

| Effector T Cell Stimulation | Improves effector T cell stimulation in vitro. | mdpi.com |

| Molecular Interaction | Inhibits the physical interaction between Foxp3 and p65. |

Effects on Enzymes Involved in Cellular Metabolism (e.g., NADPH-CYP 450 Reductase, GST-π)

4'-Epidoxorubicin hydrochloride's interaction with cellular metabolism extends to its effects on specific enzymes. As mentioned earlier, NADPH-cytochrome P450 reductase is involved in the metabolic activation of epirubicin to its semiquinone form, which is a key step in the generation of ROS. Research has indicated that epirubicin can increase the cellular expression of NADPH-CYP 450 reductase. medchemexpress.com

Conversely, 4'-Epidoxorubicin hydrochloride has been shown to reduce the expression of Glutathione (B108866) S-transferase π (GST-π). medchemexpress.com GST-π is an enzyme that plays a role in the detoxification of xenobiotics, including chemotherapeutic agents, by conjugating them with glutathione. A reduction in GST-π expression could therefore potentially enhance the cytotoxicity of 4'-Epidoxorubicin hydrochloride by impairing the cell's ability to neutralize the drug.

| Enzyme | Effect of 4'-Epidoxorubicin Hydrochloride | Implication | Reference |

| NADPH-CYP 450 Reductase | Increases cellular expression | Enhanced generation of ROS | medchemexpress.com |

| Glutathione S-transferase π (GST-π) | Reduces expression | Potentially increased cytotoxicity of the drug | medchemexpress.com |

Effects on Cellular Membranes and Their Integrity

4'-Epidoxorubicin hydrochloride, a prominent member of the anthracycline family, exerts a portion of its cytotoxic effects through direct interaction with cellular membranes. wikipedia.org The compound is capable of integrating into the lipid bilayer of these membranes, which consequently alters their fluidity and structural integrity. patsnap.com This disruption interferes with vital cellular functions, including signal transduction pathways and the transport of ions across the membrane, further contributing to the compromise of cancer cell viability. patsnap.com

| Feature | Description | Reference |

| Membrane Interaction | Integrates into the lipid bilayer of cellular membranes. | patsnap.com |

| Effect on Fluidity | Alters the fluidity and dynamics of the cell membrane. | patsnap.com |

| Functional Disruption | Interferes with signal transduction and ion transport processes. | patsnap.com |

| Cytotoxicity | Binding to cell membranes is a contributing factor to the compound's cytotoxic effects. | wikipedia.org |

| Oxidative Damage | Generation of reactive oxygen species can damage membrane lipids. | patsnap.com |

Cell Cycle Perturbation and Specificity

A critical aspect of the mechanism of action for 4'-Epidoxorubicin hydrochloride is its ability to disrupt the cell cycle, leading to an arrest of cell proliferation. e-century.us While anthracyclines are sometimes described as cell cycle-nonspecific because they can exert cytotoxic effects throughout the cycle, research demonstrates that 4'-Epidoxorubicin hydrochloride induces arrest at specific cell cycle checkpoints. drugbank.comyoutube.comnih.gov The particular phase of arrest often depends on the specific cell type and its genetic makeup, particularly the status of tumor suppressor genes like p53. nih.gov

In breast cancer cell lines with wild-type p53, such as MCF-7, treatment with 4'-Epidoxorubicin hydrochloride leads to a pronounced cell cycle arrest at the G0/G1 phase. e-century.usnih.gov This G1 block is mechanistically linked to the upregulation of the cyclin-dependent kinase inhibitor p21cip1. e-century.usnih.gov The induction of p21 is a downstream effect of p53 activation in response to DNA damage. nih.gov Similarly, in SIM-A9 microglia cells, the compound has been shown to induce a G1 phase arrest associated with an increase in p53 and p16 activation. nih.gov

Conversely, in cancer cells with a mutated or non-functional p53, such as the SK-BR-3 breast cancer cell line, the G1 checkpoint is not activated. nih.gov Instead, these cells progress through the G1 phase and subsequently arrest in the late S and G2 phases of the cell cycle. nih.gov Studies on NIL8 Syrian hamster cells have also provided evidence of population arrest in the G2 phase following exposure to the compound. nih.gov This demonstrates a clear specificity in the cell cycle perturbation effects of 4'-Epidoxorubicin hydrochloride, contingent on the cellular context.

Table 3.7.1: Cell Cycle Arrest Specificity of 4'-Epidoxorubicin Hydrochloride in Different Cell Lines

| Cell Line | p53 Status | Observed Cell Cycle Arrest Phase | Associated Molecular Events | Reference |

|---|---|---|---|---|

| MCF-7 (Human Breast Cancer) | Wild-Type | G0/G1 | Upregulation of p21cip1 mRNA and protein | e-century.usnih.gov |

| SK-BR-3 (Human Breast Cancer) | Mutated | Late S / G2 | Lack of p21 mRNA induction | nih.gov |

| SIM-A9 (Mouse Microglia) | Not Specified | G1 | Increase in p53 and p16 activation | nih.gov |

| NIL8 (Syrian Hamster) | Not Specified | G2 | Population arrest in G2 | nih.gov |

Table 3.7.2: Key Proteins in 4'-Epidoxorubicin Hydrochloride-Induced Cell Cycle Arrest

| Protein | Function | Role in Epirubicin-Induced Arrest | Reference |

|---|---|---|---|

| p53 | Tumor suppressor; transcription factor that regulates cell cycle and apoptosis. | Activated in response to DNA damage, leading to transcription of target genes like p21. | nih.govnih.gov |

| p21cip1 | Cyclin-dependent kinase inhibitor (CKI). | Upregulated by p53; binds to and inhibits cyclin-CDK complexes, causing G1 arrest. | e-century.usnih.gov |

| p16 | Cyclin-dependent kinase inhibitor (CKI). | Activation observed in conjunction with G1 arrest in some cell types. | nih.gov |

| Topoisomerase II | Enzyme that alters DNA topology. | Inhibition by epirubicin leads to DNA breaks, a primary trigger for cell cycle checkpoint activation. | patsnap.comyoutube.com |

Structure Activity Relationship Sar Studies of 4 Epidoxorubicin Hydrochloride and Its Analogs

Conformational Influence of the 4'-Hydroxyl Group Epimerization

The defining structural feature of 4'-Epidoxorubicin that distinguishes it from its parent compound, doxorubicin (B1662922), is the epimerization of the hydroxyl group at the 4'-position of the daunosamine (B1196630) sugar moiety from an axial to an equatorial orientation. This seemingly minor stereochemical change has significant implications for the molecule's conformation and, consequently, its biological activity.

While early studies suggested that epimerization at the 4' position did not lead to a significant change in the cytotoxic activity compared to doxorubicin, more recent research has revealed a more nuanced role for this structural alteration. nih.gov The orientation of the 4'-hydroxyl group has been shown to control the rate of formation of cytotoxic anthracycline-DNA adducts. nih.gov Specifically, the rate of formation of epirubicin-DNA adducts is slower than that observed for other anthracyclines, a factor that may contribute to its distinct therapeutic profile. nih.gov This suggests that the conformational change induced by the 4'-epimerization influences the kinetics of interaction with DNA, a critical step in the mechanism of action of anthracyclines.

Correlation between Molecular Structure and DNA Binding Affinity

The primary mechanism of action for anthracyclines like 4'-Epidoxorubicin involves their interaction with DNA. medchemexpress.com The planar tetracyclic aglycone ring system intercalates between DNA base pairs, while the amino sugar moiety binds to the minor groove. biomedpharmajournal.org This interaction leads to the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair, ultimately resulting in DNA damage and cell death. medchemexpress.comebi.ac.uk

SAR studies have demonstrated that the stereochemistry of the amino sugar is a critical determinant of DNA binding affinity. While the epimerization at the 4'-position in 4'-Epidoxorubicin does not significantly alter its ability to bind to DNA compared to doxorubicin, modifications at other positions of the sugar have a more pronounced effect. nih.gov For instance, inversion of the configuration at the 1'-position of the amino sugar results in a marked decrease in both biological activity and DNA binding affinity. nih.gov This highlights the specific and crucial role of the daunosamine sugar's stereochemistry in the stable association of the drug with its DNA target. The aglycone portion alone, doxorubicinone (B1666622), does not intercalate and is thought to bind to the DNA minor groove, emphasizing the importance of the sugar moiety for the canonical mechanism of action. rsc.org

Impact of Substitutions on the Anthracycline Ring System on Biological Efficacy

The anthracycline ring system provides a scaffold that can be chemically modified to generate analogs with altered biological properties. nih.govnih.gov SAR studies have explored the impact of various substitutions on the tetracyclic core, aiming to enhance antitumor activity and reduce dose-limiting toxicities such as cardiotoxicity. nih.gov

Modifications to the anthraquinone (B42736) system, particularly on ring B, have been a focus of investigation. The removal or replacement of a hydroxyl group in this ring has been shown to yield anthracyclines with promising pharmacological activity. nih.gov Furthermore, the substitution pattern on the aromatic rings can significantly influence the biological activity. For example, substitutions at the 2nd, 3rd, and 8th positions have been shown to modulate the efficacy of doxorubicin analogs. gpatindia.com Specifically, substitutions at the 1st and 7th positions tend to have a negative impact on biological activity, while modifications at the 8th position can increase it. gpatindia.com These findings underscore the sensitivity of the biological activity to even minor structural changes on the anthracycline core and provide a roadmap for the design of new derivatives.

Effects of Amino Sugar Moiety Modifications (e.g., N,N-Dimethylation) on Antitumor Activity

Beyond the epimerization at the 4'-position, other modifications of the amino sugar moiety have been extensively studied to modulate the antitumor activity of anthracyclines. One of the most significant modifications is the N,N-dimethylation of the 3'-amino group.

Research has shown that N,N-dimethylation can fundamentally alter the mechanism of action of anthracyclines. nih.govacs.orgnih.govresearchgate.net While doxorubicin induces both DNA double-strand breaks and chromatin damage through histone eviction, its N,N-dimethylated analog primarily induces histone eviction without causing significant DNA damage. acs.orgnih.gov This separation of activities is crucial, as it has been linked to a reduction in severe side effects, including cardiotoxicity. acs.orgnih.gov

N,N-Dimethylepirubicin, in particular, has been identified as a potent anthracycline that retains its cytotoxicity but does not induce DNA damage. nih.govresearchgate.net This suggests that the antitumor activity of some anthracycline analogs may be mediated through chromatin-damaging effects, independent of DNA cleavage. Furthermore, N,N-dimethylated analogs often exhibit increased cytotoxicity against tumor cells compared to their parent compounds. acs.org

The table below summarizes the effects of N,N-dimethylation on the activity of doxorubicin analogs:

| Compound | 3'-Amine Substitution | Primary Mechanism of Action | DNA Damage Induction |

| Doxorubicin | -NH2 | DNA intercalation and Topoisomerase II poisoning, Histone eviction | Yes |

| 4'-Epidoxorubicin | -NH2 | DNA intercalation and Topoisomerase II poisoning, Histone eviction | Yes |

| N,N-Dimethyldoxorubicin | -N(CH3)2 | Histone eviction | No |

| N,N-Dimethylepirubicin | -N(CH3)2 | Histone eviction | No |

Computational Chemistry Approaches in SAR Analysis

In recent years, computational chemistry has become an indispensable tool in the SAR analysis of 4'-Epidoxorubicin and its analogs. oncodesign-services.comnih.govmdpi.com These in silico methods allow for the prediction of biological activity and the elucidation of molecular interactions that would be difficult or impossible to study through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of novel, untested analogs. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, provide insights into how these drugs bind to their biological targets, such as DNA and topoisomerase II. oncodesign-services.comrsc.org These simulations can help to explain the observed SAR and guide the design of new compounds with improved binding affinity and selectivity.

Density Functional Theory (DFT) calculations are employed to study the electronic properties of the molecules, which can influence their reactivity and interactions with biological macromolecules. researchgate.netnih.gov For example, DFT can be used to calculate the electrostatic potential of the molecule, which is important for its interaction with the negatively charged DNA backbone. These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of new anthracycline-based anticancer agents. oncodesign-services.com

Mechanisms of Resistance to 4 Epidoxorubicin Hydrochloride in Preclinical Models

Role of ATP-Binding Cassette (ABC) Transporters in Drug Efflux

A primary mechanism of resistance to 4'-Epidoxorubicin hydrochloride involves the overexpression of ATP-Binding Cassette (ABC) transporters. These membrane proteins function as energy-dependent efflux pumps, actively removing the drug from the cancer cell, thereby reducing its intracellular concentration and limiting its ability to reach its therapeutic targets. nih.gov

P-glycoprotein (P-gp/ABCB1) Mediated Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized ABC transporter implicated in multidrug resistance (MDR). nih.govmdpi.com Preclinical studies have demonstrated that overexpression of P-gp is a significant factor in resistance to anthracyclines, including 4'-Epidoxorubicin. In various cancer cell lines, increased levels of P-gp correlate with decreased intracellular accumulation and reduced cytotoxicity of the drug. For instance, studies in diffuse large B-cell lymphoma models have shown that epirubicin (B1671505) treatment can induce the upregulation of P-glycoprotein expression. researchgate.net The addition of P-gp inhibitors, such as dexverapamil, has been shown in some preclinical settings to partially reverse this resistance, highlighting the critical role of this transporter. nih.gov

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| Diffuse Large B-Cell Lymphoma Cells | Epirubicin treatment induced the up-regulation of P-glycoprotein expression. | researchgate.net |

| Advanced Breast Cancer Models | Clinical refractoriness to epirubicin was targeted by the addition of the P-gp modulator dexverapamil. | nih.gov |

| Advanced Breast Cancer Models | The P-gp modulator quinidine (B1679956) did not significantly alter the response rate to epirubicin, suggesting other resistance mechanisms may be at play or modulation was ineffective. | nih.gov |

Multidrug Resistance-Associated Proteins (MRPs/ABCC1, ABCC2, ABCC3) Contribution

The Multidrug Resistance-Associated Proteins (MRPs), members of the ABCC subfamily of transporters, also play a crucial role in the efflux of 4'-Epidoxorubicin and its metabolites.

MRP1 (ABCC1): Overexpression of MRP1 has been documented in various cancer cell lines selected for resistance to epirubicin. nih.gov In human leukemia CCRF-CEM cells, for example, treatment with epirubicin led to increased expression of the mrp gene, which correlated with increased resistance to the drug. nih.gov This resistance could be partially reversed by buthionine sulphoximine, an inhibitor of glutathione (B108866) synthesis, suggesting an interaction between MRP1 and glutathione metabolism in the efflux of epirubicin. nih.gov

MRP2 (ABCC2): In transfected cells, the overexpression of MRP2 has been shown to result in resistance to a range of chemotherapeutic agents, including epirubicin. oup.com

MRP3 (ABCC3): While less extensively studied in the context of epirubicin resistance compared to MRP1 and MRP2, MRP3 is known to transport a variety of anticancer drugs and their conjugated metabolites.

| MRP Family Member | Preclinical Model | Key Finding Related to Epirubicin Resistance | Reference |

|---|---|---|---|

| MRP1 (ABCC1) | Human Leukemia CCRF-CEM Cells | Treatment with epirubicin led to increased expression of the mrp gene and subsequent drug resistance. | nih.gov |

| MRP2 (ABCC2) | Transfected Cell Lines | Overexpression of MRP2 resulted in resistance to epirubicin. | oup.com |

Breast Cancer Resistance Protein (BCRP/ABCG2) Involvement

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another key ABC transporter that confers resistance to a broad spectrum of anticancer drugs, including 4'-Epidoxorubicin. cancer.gov Analysis of various drug-selected cell lines overexpressing BCRP has revealed high cross-resistance to epirubicin. aacrjournals.org The mechanism of BCRP-mediated resistance, similar to other ABC transporters, involves the active efflux of the drug from the cancer cell. benthamscience.com The transport of epirubicin by BCRP appears to be independent of glutathione, distinguishing it from some MRP-mediated transport. aacrjournals.org

Enhanced DNA Damage Repair Systems

4'-Epidoxorubicin exerts its cytotoxic effects in part by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks. Consequently, the efficiency of a cancer cell's DNA damage repair systems can significantly influence its sensitivity to the drug. Enhanced DNA repair capacity can lead to increased cell survival and the development of resistance. Studies have shown that epirubicin induces oxidative DNA damage, and the subsequent cellular repair processes are crucial for cell survival. nih.gov Furthermore, research in breast cancer cells has indicated that resistance to epirubicin can be mediated through an enhanced DNA damage repair response. oup.com

Nucleotide Excision Repair (NER)

The Nucleotide Excision Repair (NER) pathway is a versatile system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. bosterbio.comwikipedia.org This includes some forms of damage induced by chemotherapeutic agents. bosterbio.com While direct evidence specifically detailing the role of NER in resistance to 4'-Epidoxorubicin is emerging, the pathway's known function in repairing bulky DNA adducts suggests its potential involvement. For some doxorubicin (B1662922) derivatives like nemorubicin, the NER system is paradoxically required for its full cytotoxic activity, and defects in this pathway can lead to resistance. aacrjournals.org This highlights the complex and sometimes unexpected interplay between DNA repair pathways and anthracycline activity.

Homologous Recombination Repair Mechanisms

Homologous Recombination (HR) is a high-fidelity repair pathway for DNA double-strand breaks, a type of damage induced by 4'-Epidoxorubicin. nih.gov An enhanced capacity for HR can efficiently repair these breaks, thus mitigating the drug's cytotoxic effects and contributing to resistance. The HR pathway involves a cascade of proteins, including BRCA1 and BRCA2, that work to accurately repair the damaged DNA using a sister chromatid as a template. nih.gov While the direct upregulation of the entire HR pathway in response to epirubicin is a complex area of study, it is understood that cancer cells with a proficient HR system are generally more resistant to DNA-damaging agents.

Alterations in Drug Metabolism and Detoxification Enzymes

One of the primary ways cancer cells develop resistance to 4'-Epidoxorubicin is by enhancing their ability to metabolize and detoxify the drug, thereby reducing its intracellular concentration and cytotoxic activity. This process often involves the upregulation of Phase II detoxification enzymes, particularly Glutathione S-transferases (GSTs).

GSTs are a superfamily of enzymes that catalyze the conjugation of glutathione (GSH) to a wide array of electrophilic compounds, including chemotherapeutic drugs. nih.govmdpi.com This conjugation process renders the drugs more water-soluble, facilitating their elimination from the cell. mdpi.com In preclinical models, overexpression of GSTs has been strongly implicated in the development of resistance to anthracyclines like doxorubicin, a close analog of Epirubicin. nih.govmdpi.com For instance, doxorubicin-resistant MCF-7 human breast cancer cells (MCF-7/ADR) exhibit a 23-fold increase in total cytosolic GST catalytic activity compared to their drug-sensitive counterparts. nih.govtandfonline.com These resistant cells show pronounced overexpression of the GST Pi (GSTP1) isoform at the protein and mRNA levels. nih.govtandfonline.com

While direct evidence for Epirubicin conjugation by GSTs is complex, the overexpression of these enzymes contributes to a multifactorial resistance phenotype. nih.gov GSTs also play a role in protecting cells from oxidative stress, a key component of Epirubicin's cytotoxic mechanism, by detoxifying reactive oxygen species. Furthermore, some GST isoforms can inhibit the mitogen-activated protein (MAP) kinase pathway, which is involved in signaling for cellular death. nih.gov

| Enzyme Family | Specific Isoform(s) | Preclinical Model | Key Finding |

| Glutathione S-transferases (GSTs) | GST Pi (GSTP1) | Doxorubicin-resistant MCF-7 breast cancer cells | 23-fold increase in total GST activity and significant overexpression of GSTP1 protein and mRNA compared to sensitive cells. nih.govtandfonline.com |

| Aldo-keto reductase | Not specified | Human liver | Involved in the conversion of Epirubicin to its less active metabolite, Epirubicinol (B136383). researchgate.net |

| UDP-Glucuronosyltransferases | Not specified | Human liver | Catalyzes the glucuronidation of Epirubicin, a metabolic pathway not observed for doxorubicin. researchgate.netnih.gov |

Target Enzyme Alterations and Gene Amplification (e.g., Topoisomerase II Alpha - TOP2A)

The primary molecular target of 4'-Epidoxorubicin is DNA topoisomerase II alpha (TOP2A), an essential enzyme that manages DNA topology during replication and transcription. nih.govspandidos-publications.com Epirubicin stabilizes the transient TOP2A-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent cell death. nih.gov Alterations in TOP2A are a well-established mechanism of resistance to Epirubicin and other TOP2 inhibitors in preclinical models.

Mechanisms of TOP2A-mediated resistance include:

Reduced Expression: A decrease in the amount of TOP2A protein means there are fewer targets for the drug to act upon. Preclinical studies using RNA interference (RNAi) to suppress TOP2A expression have demonstrated significant resistance to doxorubicin in lymphoma models, both in vitro and in vivo. nih.govresearchgate.net Cells with reduced TOP2A levels show less DNA damage and apoptosis following drug treatment. nih.govresearchgate.net

Gene Deletion: The gene encoding TOP2A is located on chromosome 17q21, near the HER2/neu (ErbB-2) oncogene. nih.gov In some breast cancers with HER2 amplification, a physical deletion of the TOP2A gene can occur. In a preclinical breast cancer cell line (MDA-361), this deletion led to decreased protein expression and a 2.4-fold increase in chemoresistance to doxorubicin. nih.gov

Mutations: Point mutations in the TOP2A gene can alter the drug-binding site or affect the enzyme's catalytic cycle, preventing Epirubicin from effectively stabilizing the cleavage complex. mdpi.com Various mutations near the active site have been studied, showing they can confer resistance to TOP2 poisons like etoposide. mdpi.com

Conversely, amplification of the TOP2A gene can lead to protein overexpression and has been associated with increased sensitivity to anthracycline-based chemotherapy. spandidos-publications.comnih.gov In breast cancer cell lines, TOP2A amplification was linked to higher protein levels and a 2.5-fold increased sensitivity to doxorubicin. nih.gov This suggests that the TOP2A gene copy number can be a critical determinant of response to Epirubicin. nih.gov

Activation of Anti-Apoptotic Pathways and Cell Death Inhibition

Apoptosis, or programmed cell death, is the ultimate intended outcome of Epirubicin-induced DNA damage. Cancer cells can develop resistance by hijacking intrinsic survival mechanisms and upregulating anti-apoptotic pathways.

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial pathway of apoptosis. ebi.ac.uk This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). ebi.ac.uknih.gov Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, preventing the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which is a critical step in activating the caspase cascade. youtube.com Overexpression of anti-apoptotic Bcl-2 family proteins is a common feature in chemoresistant cancer cells, effectively raising the threshold for inducing apoptosis. nih.govnih.gov

Survival Signaling Pathways: The activation of pro-survival signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, plays a significant role in resistance to anthracyclines. nih.govresearchgate.net

PI3K/Akt Pathway: This pathway is frequently dysregulated in cancer and promotes cell survival, proliferation, and growth. nih.gov Studies in ovarian cancer cells have shown that doxorubicin treatment can paradoxically induce the activation of the HER3-PI3K-AKT signaling cascade, which acts as a survival signal and confers chemoresistance. nih.gov Inhibition of this pathway was found to significantly increase doxorubicin-induced apoptosis. nih.govnih.gov

MAPK/ERK Pathway: Activation of the MAPK/ERK pathway has also been linked to doxorubicin resistance in murine breast tumor models. This pathway can promote proliferation and prevent apoptosis, acting as an adaptive response to protect tumor cells from chemotherapy. mdpi.com

Development of Preclinical Strategies to Circumvent Drug Resistance

Based on the understanding of these resistance mechanisms, several preclinical strategies are being developed to restore sensitivity to 4'-Epidoxorubicin.

Combination Therapies: Combining Epirubicin with agents that target specific resistance pathways is a promising approach. oncotarget.combroadinstitute.org

Targeting Detoxification: The use of GST inhibitors, such as TLK199 (a glutathione analogue), can potentiate the toxicity of anticancer agents in preclinical models with elevated GST levels. nih.gov

Inhibiting Survival Pathways: The combination of doxorubicin with PI3K/mTOR inhibitors (e.g., BEZ235) has shown synergistic effects in leiomyosarcoma models, suggesting a promising strategy for overcoming resistance. nih.gov

Modulating Apoptosis: The use of BH3 mimetics, which are small molecules that inhibit anti-apoptotic Bcl-2 proteins, can restore the apoptotic potential of cancer cells. nih.gov Preclinical studies have shown that these agents can overcome drug resistance and synergize with conventional chemotherapy. nih.gov

Natural Compounds: Natural products like resveratrol (B1683913) and piperine (B192125) have been shown in vitro and in vivo to have synergistic effects with doxorubicin in resistant breast cancer models, reducing the required dose for efficacy. bohrium.comzenodo.org

Epigenetic Modulation: The reversibility of epigenetic modifications makes them an attractive target. The use of HDAC inhibitors or DNMT inhibitors in combination with Epirubicin could potentially re-sensitize resistant tumors by reactivating silenced tumor suppressor genes. nih.govnih.gov

Targeting Drug Efflux: A major mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. nih.govusuhs.edueur.nlnih.gov Research into inhibitors of these transporters aims to increase the intracellular accumulation and efficacy of drugs like Epirubicin. nih.govmdpi.com

| Strategy | Agent/Approach | Preclinical Model | Mechanism of Action |

| Combination Therapy | PI3K/mTOR Inhibitors (e.g., BEZ235) | Leiomyosarcoma | Blocks pro-survival signaling pathways activated by chemotherapy. nih.gov |

| Combination Therapy | Resveratrol and Piperine | Doxorubicin-resistant breast cancer | Synergistically enhances cytotoxicity, allowing for lower effective doses. bohrium.comzenodo.org |

| Epigenetic Modulation | HDAC Inhibitors | Various cancer models | Reverses silencing of tumor suppressor genes, restoring sensitivity. nih.govunimi.it |

| Apoptosis Induction | BH3 Mimetics (e.g., Sabutoclax, ABT-737) | Breast, pancreatic, prostate cancer | Inhibits anti-apoptotic Bcl-2 family proteins to lower the threshold for apoptosis. nih.gov |

| Inhibition of Detoxification | GST Inhibitors (e.g., TLK199) | Xenograft models with high GST levels | Prevents the glutathione-mediated detoxification of chemotherapy agents. nih.gov |

Pharmacokinetics and Pharmacodynamics Pk/pd in Preclinical Models

Absorption and Distribution Profiles in Animal Models

Following intravenous administration, epirubicin (B1671505) is rapidly and extensively distributed throughout the tissues of the body. fda.gov

Tissue Distribution Studies and Organ Accumulation (e.g., Heart, Spleen, Kidneys)

Preclinical studies in mice with tumors have revealed the distribution pattern of 4'-epidoxorubicin, showing lower concentrations in the heart, spleen, and kidneys compared to its parent compound, doxorubicin (B1662922). drugbank.com This differential distribution is a key factor potentially contributing to the comparatively lower cardiotoxicity of epirubicin. drugbank.com In rats, the primary organs targeted following repeated dosing include the haemolymphopoietic system, gastrointestinal tract, kidney, and liver. hpra.iegeneesmiddeleninformatiebank.nl

Further investigations in non-tumored mice have shown that both epirubicin and nanoparticle-encapsulated epirubicin distribute to the heart, brain, kidneys, spleen, and liver. nih.gov One study comparing a nanoparticle formulation (POLEPI) to free epirubicin found that POLEPI delivered higher amounts of the drug to various organs, including the brain, heart, kidney, and liver over a 48-hour period. nih.gov Specifically, the distribution of POLEPI was 1.58-fold higher in the heart and 0.58-fold higher in the brain compared to free epirubicin. nih.gov Conversely, another study using a different micellar formulation (NC-6300) in tumor-bearing mice demonstrated that while the micellar formulation had slower clearance from the plasma, the tissue distribution profiles were similar to previous findings. nih.gov

The table below summarizes the relative tissue distribution of a nanoparticle-encapsulated epirubicin (POLEPI) compared to free epirubicin in non-tumored mice.

| Organ | Fold-Difference (POLEPI vs. Epirubicin) |

| Heart | 1.58-fold higher |

| Brain | 0.58-fold higher |

| Lung | 0.92-fold higher |

| Kidney | 0.22-fold higher |

| Spleen | 3.51-fold lower |

| Liver | 0.38-fold lower |

Data adapted from a study comparing the biodistribution of POLEPI and epirubicin hydrochloride in naïve female nude mice. nih.gov

Cellular Uptake and Intracellular Disposition within Target Cells

The cellular uptake of anthracyclines is a critical determinant of their cytotoxic activity. Studies comparing different anthracyclines have shown variations in their cellular internalization. For instance, pirarubicin, a derivative of doxorubicin, demonstrates more rapid cellular internalization than doxorubicin itself. researchgate.net While specific quantitative data on the cellular uptake rates of epirubicin in various preclinical models are dispersed across numerous studies, it is understood that its uptake influences its therapeutic effect. mums.ac.ir Once inside the cell, epirubicin, like other anthracyclines, must reach its primary target: the cell nucleus. There, it intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and cell death. drugbank.comwikipedia.orgpatsnap.com The intracellular distribution can vary among different anthracyclines. For example, amrubicin (B1664947) and its active metabolite, amrubicinol, show lower nuclear localization compared to doxorubicin, suggesting different mechanisms of action. nih.gov The efficiency of cellular uptake can be influenced by transporters on the cell membrane, such as equilibrative nucleoside transporters, which have been shown to play a role in the uptake of other cytotoxic agents like decitabine. jst.go.jp

Metabolic Pathways and Metabolite Characterization

Epirubicin undergoes extensive and rapid metabolism, primarily in the liver, but also in other organs and cells, including red blood cells. fda.govgetwelloncology.comfda.gov This biotransformation results in several metabolites, some of which have significantly less cytotoxic activity than the parent compound. fda.govwikipedia.orggetwelloncology.com The main metabolic pathways are well-defined and play a crucial role in the drug's efficacy and toxicity profile. fda.govdrugbank.comgetwelloncology.com

Reduction of the C-13 Keto-group to 13(S)-dihydro derivative (Epirubicinol)

A primary metabolic route for epirubicin is the reduction of the C-13 keto-group, which forms the 13(S)-dihydro derivative known as epirubicinol (B136383). fda.govdrugbank.comwikipedia.orggetwelloncology.com This conversion is catalyzed by aldo-keto reductases. fda.gov Epirubicinol has been identified as a major metabolite in preclinical and clinical studies. hres.ca However, its cytotoxic activity is significantly lower than that of epirubicin, estimated to be about one-tenth of the parent drug's activity. fda.govgetwelloncology.comnih.gov Plasma levels of epirubicinol are consistently lower than those of unchanged epirubicin, making it unlikely to reach concentrations sufficient for significant cytotoxicity in vivo. drugbank.comfda.govgetwelloncology.com

Glucuronidation of Epirubicin and its Metabolites

A unique and important metabolic pathway for epirubicin, which distinguishes it from doxorubicin, is its conjugation with glucuronic acid. wikipedia.orghres.canih.gov Both epirubicin and its metabolite, epirubicinol, can undergo glucuronidation. fda.govdrugbank.comgetwelloncology.comfda.gov This process, known as 4'-O-glucuronidation, is thought to contribute to the faster elimination and reduced toxicity, particularly cardiotoxicity, of epirubicin compared to doxorubicin. hres.cahpra.ie In humans, the glucuronides of epirubicin and epirubicinol are quantitatively significant metabolites. nih.gov Interestingly, this glucuronidation pathway is observed in human hepatocytes in culture but not in laboratory animals, highlighting a significant species difference in metabolism. nih.govpsu.edu

Hydrolytic and Redox Loss of the Amino Sugar Moiety Forming Aglycones

Another metabolic route involves the loss of the amino sugar moiety, daunosamine (B1196630), from the epirubicin molecule, leading to the formation of aglycones. fda.govdrugbank.comgetwelloncology.com This can occur through two main processes: a hydrolytic process and a redox process. fda.govdrugbank.comwikipedia.orggetwelloncology.com

The hydrolytic process results in the formation of doxorubicin and doxorubicinol (B1670906) aglycones. fda.govdrugbank.comgetwelloncology.com The redox process leads to the formation of the 7-deoxy-doxorubicin aglycone and 7-deoxy-doxorubicinol aglycone. fda.govdrugbank.comgetwelloncology.com These aglycone metabolites have not been reported to have significant biological activity or toxicity. getwelloncology.com The formation of these metabolites represents a detoxification pathway for the drug.

The following table provides a summary of the major metabolic pathways of 4'-Epidoxorubicin.

| Metabolic Pathway | Key Enzyme/Process | Resulting Metabolite(s) | Significance |

| Reduction | Aldo-keto reductase | Epirubicinol (13(S)-dihydro derivative) | Significantly less cytotoxic than epirubicin. fda.govgetwelloncology.comnih.gov |

| Glucuronidation | UDP-glucuronosyltransferases | Epirubicin-glucuronide, Epirubicinol-glucuronide | Unique to epirubicin compared to doxorubicin; contributes to faster elimination and reduced toxicity. wikipedia.orghres.canih.gov |

| Hydrolysis | Hydrolytic cleavage | Doxorubicin aglycone, Doxorubicinol aglycone | Formation of inactive aglycones. fda.govdrugbank.comgetwelloncology.com |

| Redox Reaction | Redox cleavage | 7-deoxy-doxorubicin aglycone, 7-deoxy-doxorubicinol aglycone | Formation of inactive aglycones. fda.govdrugbank.comgetwelloncology.com |

Excretion Routes and Clearance Mechanisms in Animal Studies

Preclinical research in animal models has established that 4'-Epidoxorubicin is primarily eliminated through hepatic and biliary pathways. geneesmiddeleninformatiebank.nl Studies comparing its disposition to that of doxorubicin have provided a detailed understanding of its excretion profile.

In a key study using male Sprague-Dawley rats administered a 1 mg/kg intravenous dose of radiolabeled 4'-Epidoxorubicin, the majority of the dose was recovered in the feces, accounting for approximately two-thirds of the administered radioactivity within six days. nih.gov Urinary excretion represented a smaller portion, totaling about 15% of the dose over the same period. nih.gov A notable amount of radioactivity was also detected in expired air. nih.gov

The primary route of elimination is biliary excretion, with studies showing that about 40% of the administered dose is found in the bile within 72 hours. geneesmiddeleninformatiebank.nl The main radioactive component identified in both bile and urine was the unchanged parent drug. nih.gov However, several metabolites were also present, including a polar fraction, 13-dihydro derivatives (epirubicinol), and aglycones. nih.govnih.gov

A distinguishing feature of 4'-Epidoxorubicin's metabolism compared to doxorubicin is its partial glucuronidation. nih.gov The formation of glucuronide conjugates of both epirubicin and its metabolite, epirubicinol, has been observed. nih.govnih.gov This 4'-O-glucuronidation pathway may contribute to the faster elimination and potentially reduced toxicity profile of 4'-Epidoxorubicin. geneesmiddeleninformatiebank.nl

Biliary clearance of the compound is significantly higher than renal clearance. nih.gov The extensive hepatobiliary metabolism and excretion underscore the liver's central role in the drug's clearance. geneesmiddeleninformatiebank.nlnih.gov The drug does not appear to cross the blood-brain barrier. geneesmiddeleninformatiebank.nl

Excretion of 4'-Epidoxorubicin (hydrochloride) in Sprague-Dawley Rats (1 mg/kg IV dose)

| Excretion Route | Percentage of Administered Dose | Time Frame | Major Components | Citation |

|---|---|---|---|---|

| Feces (via Biliary Excretion) | ~67% | 6 Days | Unchanged Drug, Metabolites | nih.gov |

| Urine | ~15% | 6 Days | Unchanged Drug, Metabolites | nih.gov |

| Bile | ~40% | 72 Hours | Unchanged Drug, Polar Fraction, Glucuronide Conjugates | geneesmiddeleninformatiebank.nlnih.govnih.gov |

Preclinical Pharmacokinetic/Pharmacodynamic Modeling and Correlation

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling aims to establish a quantitative relationship between the drug's concentration in the body (PK) and its pharmacological or toxicological effects (PD). For 4'-Epidoxorubicin, these models are crucial for predicting therapeutic outcomes and understanding the drivers of efficacy and toxicity before human trials.

The fundamental goal is to link PK parameters, such as plasma clearance, volume of distribution, and tissue concentration, to PD endpoints like tumor growth inhibition or markers of toxicity. nih.govresearchgate.net While specific, detailed PK/PD models for 4'-Epidoxorubicin from preclinical studies are not extensively published, the principles and correlations have been demonstrated.

A key PK/PD correlation observed in animal models is the relationship between tissue distribution and toxicity. nih.gov For instance, distribution studies in tumor-bearing mice revealed that 4'-Epidoxorubicin achieves lower concentrations in the heart compared to doxorubicin. nih.gov This differential distribution (a PK parameter) is directly correlated with the reduced cardiotoxicity (a PD endpoint) observed with 4'-Epidoxorubicin in various animal models. nih.gov

Furthermore, the rate of clearance has been identified as a critical determinant of effect. Although demonstrated in clinical settings, the concept is derived from preclinical modeling principles. Studies have shown a significant correlation between lower plasma clearance and a better therapeutic response. nih.gov This suggests that sustained exposure to the drug at the tumor site, as reflected by lower clearance, is a key driver of its anti-tumor activity. Preclinical models, such as those using tumor xenografts in mice, are designed to explore these relationships to help project efficacious human doses. researchgate.net

The process of preclinical PK/PD modeling typically involves:

Characterizing the pharmacokinetics of 4'-Epidoxorubicin in animal species (e.g., mice, rats) following administration. nih.gov

Measuring the pharmacodynamic effect, such as tumor volume reduction in xenograft models or changes in specific biomarkers. researchgate.net

Developing a mathematical model that links the drug's exposure profile to the observed effect. This can range from simple direct-effect models to more complex indirect-response or physiologically-based pharmacokinetic (PBPK) models. researchgate.netnih.gov

These models help to understand the exposure-response relationship and to simulate different dosing scenarios, ultimately guiding the design of clinical trials. youtube.com

Examples of Preclinical PK/PD Correlations for 4'-Epidoxorubicin

| Pharmacokinetic (PK) Parameter | Pharmacodynamic (PD) Outcome/Endpoint | Animal Model | Correlation Insight | Citation |

|---|---|---|---|---|

| Tissue Distribution | Cardiotoxicity | Mouse, Rabbit | Lower concentration of 4'-Epidoxorubicin in heart tissue compared to doxorubicin correlates with reduced cardiotoxicity. | nih.gov |

| Metabolism | Therapeutic Index | Rat | More extensive hepatobiliary metabolism compared to doxorubicin contributes to a potentially better therapeutic index. | nih.gov |

| Plasma Clearance | Anti-tumor Response | (Principle from clinical data, applied in preclinical models) | Lower plasma clearance leads to sustained exposure, which is correlated with an improved therapeutic response. | nih.gov |

Novel Drug Delivery Systems for 4 Epidoxorubicin Hydrochloride in Preclinical Research

Liposomal Formulations for Targeted Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com They are a well-established platform for drug delivery, offering the potential to alter the pharmacokinetic profile of the encapsulated drug, leading to prolonged circulation and accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. liposomes.ca

Preclinical studies have explored various liposomal formulations of doxorubicin (B1662922), a close analog of epirubicin (B1671505), to improve its therapeutic index. These formulations have demonstrated reduced cardiotoxicity compared to the free drug. nih.gov For instance, PEGylated liposomal doxorubicin (PLD) has been shown to increase circulation half-life and enhance drug delivery to tumors. nih.govresearchgate.net

Targeted Liposomes:

To further improve tumor specificity, liposomes can be functionalized with targeting ligands that bind to receptors overexpressed on cancer cells. nih.gov

Antibody-Targeted Liposomes: Two antibody-conjugated PLDs, MM-302 and C225-ILs-DOX, have entered clinical trials. nih.gov MM-302, which targets HER2, showed superior anti-tumor activity in preclinical models compared to non-targeted PLD. nih.gov C225-ILs-DOX, targeting the epidermal growth factor receptor (EGFR), also demonstrated enhanced tumor growth inhibition in mouse models. nih.gov

Peptide-Targeted Liposomes: Cyclic RGDfK (cRGD), a peptide that binds to integrin αvβ3 on cancer cells, has been used to modify PLD. nih.gov In vitro studies showed that RGDfK-PLD resulted in lower cancer cell viability compared to non-targeted PLD. nih.gov

Stimuli-Responsive Liposomes: Thermo-sensitive liposomes (TSLs) and pH-sensitive liposomes (PSLs) are designed to release their payload in response to specific triggers in the tumor microenvironment, such as heat or acidity. nih.govnih.gov The combination of TSLs with localized hyperthermia has been shown to significantly increase drug deposition in tumors. tandfonline.com

| Liposomal Formulation | Targeting Ligand | Target Receptor | Key Preclinical Finding |

| MM-302 | Anti-HER2 Antibody | HER2 | Higher anti-tumor activity compared to PLD in preclinical models. nih.gov |

| C225-ILs-DOX | Cetuximab (Fab' fragment) | EGFR | Superior tumor growth inhibition compared to PLD in mouse models. nih.gov |

| RGDfK-PLD | cRGD peptide | Integrin αvβ3 | Lower cancer cell viability in vitro compared to PLD. nih.gov |

| TSLs | None (Heat-triggered) | N/A | 26.7-fold higher doxorubicin concentration in heated tumors vs. unheated tumors. tandfonline.com |

Polymeric Micelles and Nanoparticles for Enhanced Bioavailability

Polymeric micelles and nanoparticles are self-assembling nanostructures formed from amphiphilic block copolymers. mdpi.comroyalsocietypublishing.org Their core-shell structure allows for the encapsulation of hydrophobic drugs like epirubicin, improving their solubility and bioavailability. mdpi.com

Polymeric Micelles:

Enhanced Permeability and Retention (EPR) Effect: Polymeric micelles, typically 10–100 nm in size, can accumulate in solid tumors through the EPR effect. royalsocietypublishing.orgnih.gov

Overcoming Multidrug Resistance (MDR): These micelles have been shown to overcome P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of multidrug resistance in cancer cells. nih.gov

pH-Sensitive Micelles: Researchers have developed pH-sensitive micelles that release their drug payload in the acidic tumor microenvironment. royalsocietypublishing.orgnih.gov For example, doxorubicin-loaded micelles composed of poly(L-histidine-co-L-phenlyalanine)-b-PEG and poly(L-lactic acid)-b-PEG-folate demonstrated effective tumor growth inhibition in MDR ovarian cancer models. nih.gov

Polymeric Nanoparticles:

Improved Oral Bioavailability: Epirubicin has poor oral bioavailability. tandfonline.com Encapsulating epirubicin in poly-lactic-co-glycolic acid (PLGA) nanoparticles (EPI-NPs) has been shown to significantly improve its oral bioavailability by approximately 4.0-fold compared to a free solution in preclinical studies. tandfonline.com

Enhanced Cytotoxicity and Permeation: EPI-NPs demonstrated higher cytotoxicity against MCF-7 breast cancer cells and superior uptake and transport across Caco-2 cell monolayers and rat ileum compared to free epirubicin. tandfonline.com

PEGylation: The surface modification of PLGA nanoparticles with polyethylene (B3416737) glycol (PEG) can further enhance their bioavailability. nih.govd-nb.info PEGylated-doxorubicin-loaded-PLGA-NPs showed a 6.8-fold improvement in bioavailability compared to a doxorubicin solution. nih.govnih.gov

| Delivery System | Polymer | Key Preclinical Finding |

| Epirubicin-loaded Nanoparticles (EPI-NPs) | Poly-lactide-co-glycolic acid (PLGA) | ~4.0-fold improvement in oral bioavailability compared to free epirubicin solution. tandfonline.com |

| PEGylated-Doxorubicin-loaded-PLGA-NPs | PEG-PLGA | 6.8-fold improvement in bioavailability compared to doxorubicin solution. nih.govnih.gov |

| pH-Sensitive Micelles | Poly(L-histidine-co-L-phenlyalanine)-b-PEG and Poly(L-lactic acid)-b-PEG-folate | Effectively suppressed the growth of MDR ovarian tumors in mice. nih.gov |

Antibody-Drug Conjugates (ADCs) and Polymer-Drug Conjugates for Specificity

Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody (mAb) linked to a cytotoxic payload, such as epirubicin, via a chemical linker. mdpi.com The mAb directs the ADC to a specific tumor-associated antigen (TAA) on the surface of cancer cells, leading to targeted drug delivery. mdpi.com

Mechanism of Action: Upon binding to the TAA, the ADC is internalized by the cancer cell, and the cytotoxic payload is released, leading to cell death. mdpi.com

Pro-antibody-drug conjugates (PDCs): To further improve tumor selectivity, researchers are developing PDCs. These are designed to be activated by tumor-specific proteases, remaining inert in normal tissues. nih.gov A preclinical study of a pro-antibody targeting EGFR (PanP-DM1) demonstrated significant efficacy in eradicating EGFR-overexpressing tumors in vivo with a favorable safety profile. nih.gov

Polymer-Drug Conjugates:

In this approach, a water-soluble polymer is conjugated to the drug. This strategy aims to improve the drug's solubility, prolong its circulation time, and achieve passive tumor targeting through the EPR effect. nih.gov

HPMA Copolymer-Doxorubicin (PK1): One of the earliest examples is the conjugation of doxorubicin to N-(2-hydroxypropyl) methacrylamide (B166291) (HMPA) copolymer via a tetrapeptide linker (Gly-Phe-Leu-Gly). nih.gov This linker is designed to be cleaved by lysosomal enzymes within the tumor, releasing the active drug. nih.gov

Legumain-Cleavable Conjugates: More recent research has focused on enzyme-sensitive linkers. A 4-arm PEG-doxorubicin conjugate with a legumain-cleavable linker (alanine-alanine-asparagine-leucine) has been developed. nih.gov Legumain is an enzyme highly expressed in the tumor microenvironment. nih.gov This conjugate demonstrated improved tumor-targeting and a better therapeutic index compared to free doxorubicin in preclinical models. nih.gov

| Conjugate Type | Targeting Moiety/Polymer | Linker Type | Key Preclinical Finding |

| Pro-antibody-drug conjugate (PDC) | Anti-EGFR Pro-antibody (PanP) | DM1 | Significantly more effective in eradicating EGFR-overexpressing tumors in vivo compared to the pro-antibody alone. nih.gov |

| Polymer-Drug Conjugate (PK1) | N-(2-hydroxypropyl) methacrylamide (HMPA) copolymer | Tetrapeptide (Gly-Phe-Leu-Gly) | Designed for selective drug release by lysosomal enzymes in tumors. nih.gov |

| 4-arm PEG-Doxorubicin Conjugate | 4-arm Poly(ethylene glycol) | Legumain-cleavable (AANL) | Comparable anticancer efficacy to free doxorubicin with reduced toxicity to normal tissues. nih.gov |

Nonionic Surfactant Vesicles (NSVs) for Improved Cellular Internalization

Nonionic surfactant vesicles (NSVs), or niosomes, are vesicular systems formed by the self-association of nonionic surfactants and cholesterol in an aqueous medium. nih.gov They represent a promising alternative to conventional liposomes for drug delivery.

Enhanced Efficacy: Preclinical studies have shown that doxorubicin-loaded NSVs can be more selective and efficacious for breast cancer treatment compared to free doxorubicin. acs.org

Sustained Release: Niosomal formulations can provide prolonged drug release. nih.gov A study using a combination of Span 20 and Brij 35 surfactants in a niosomal formulation demonstrated a delayed rate of release, suggesting potential for improved bioavailability. nih.gov

Promising for Metastatic Cancer: Research suggests that doxorubicin-loaded NSVs could be a promising nanocarrier for the treatment of metastatic breast cancer. acs.org

| NSV Formulation | Surfactant(s) | Key Preclinical Finding |

| Doxorubicin-loaded NSVs | Not specified | Suggested to be a promising nanocarrier for metastatic breast cancer. acs.org |

| Cyclosporine A-loaded Niosomes | Span 20 and Brij 35 | Demonstrated a delayed rate of drug release and enhanced bioavailability. nih.gov |

Strategies for Enhanced Tumor-Specific Targeting and Cellular Permeability

A key challenge in cancer chemotherapy is achieving high drug concentrations within tumor cells while minimizing exposure to healthy tissues. Several strategies are being explored in preclinical research to enhance the tumor-specific targeting and cellular permeability of 4'-epidoxorubicin hydrochloride.

Magnetic Nanoparticles: Doxorubicin has been conjugated to magnetic nanoparticles. medcraveonline.com The application of an external magnetic field can then be used to guide the drug-loaded nanoparticles to the tumor site. medcraveonline.com This approach has been successfully demonstrated in patients with solid tumors for 4'-epidoxorubicin. medcraveonline.com

pH-Sensitive Formulations: The acidic microenvironment of tumors can be exploited for targeted drug release. mdpi.comnih.gov Nanocarriers can be designed to be stable at physiological pH but release their drug payload in the lower pH of the tumor. mdpi.com

Receptor-Targeted Formulations: Attaching ligands to nanocarriers that bind to receptors overexpressed on cancer cells, such as the transferrin receptor or folate receptor, can enhance tumor-specific uptake. mdpi.comnih.gov